molecular formula C28H23N2O6+ B10767269 Acridinium NHS ester CAS No. 87198-88-7

Acridinium NHS ester

Cat. No.: B10767269
CAS No.: 87198-88-7
M. Wt: 483.5 g/mol
InChI Key: ZDVWPPFTKCGYBB-UHFFFAOYSA-N
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Description

Acridinium N-hydroxysuccinimide ester is a chemiluminescent compound widely used in molecular biology and diagnostic assays. It is known for its ability to label proteins and nucleic acids, producing light in the presence of hydrogen peroxide. This property makes it a valuable tool in various biochemical applications, including immunoassays and receptor-ligand binding studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acridinium N-hydroxysuccinimide ester typically involves the reaction of acridinium derivatives with N-hydroxysuccinimide in the presence of a coupling agent. One common method includes the use of a carbodiimide coupling agent to facilitate the formation of the ester bond between the acridinium compound and N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of acridinium N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Acridinium N-hydroxysuccinimide ester primarily undergoes chemiluminescent reactions. When exposed to hydrogen peroxide, it forms a highly strained dioxetane intermediate, which decomposes to produce light. This reaction is highly specific and efficient, making it suitable for sensitive detection methods .

Common Reagents and Conditions

The chemiluminescent reaction of acridinium N-hydroxysuccinimide ester typically requires hydrogen peroxide as the oxidizing agent. The reaction is often carried out in an alkaline medium to enhance the efficiency of light production .

Major Products Formed

The major product formed from the chemiluminescent reaction of acridinium N-hydroxysuccinimide ester is acridinone, along with the emission of light at a wavelength of approximately 430 nm .

Scientific Research Applications

Acridinium N-hydroxysuccinimide ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acridinium N-hydroxysuccinimide ester involves the formation of a highly strained dioxetane intermediate upon reaction with hydrogen peroxide. This intermediate decomposes to produce light, which is detected and measured in various assays. The molecular target of this compound is typically the primary amino groups on proteins and nucleic acids, to which it covalently binds .

Comparison with Similar Compounds

Acridinium N-hydroxysuccinimide ester is unique in its high efficiency and specificity for chemiluminescent labeling. Similar compounds include:

Acridinium N-hydroxysuccinimide ester stands out due to its ability to produce a strong and stable light signal, making it highly suitable for sensitive and quantitative assays.

Properties

CAS No.

87198-88-7

Molecular Formula

C28H23N2O6+

Molecular Weight

483.5 g/mol

IUPAC Name

[4-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]phenyl] 10-methylacridin-10-ium-9-carboxylate

InChI

InChI=1S/C28H23N2O6/c1-29-22-8-4-2-6-20(22)27(21-7-3-5-9-23(21)29)28(34)35-19-13-10-18(11-14-19)12-17-26(33)36-30-24(31)15-16-25(30)32/h2-11,13-14H,12,15-17H2,1H3/q+1

InChI Key

ZDVWPPFTKCGYBB-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=C(C=C4)CCC(=O)ON5C(=O)CCC5=O

Origin of Product

United States

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